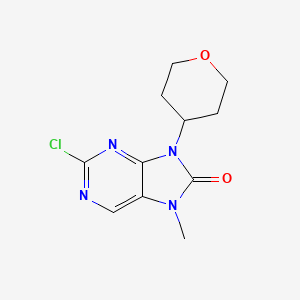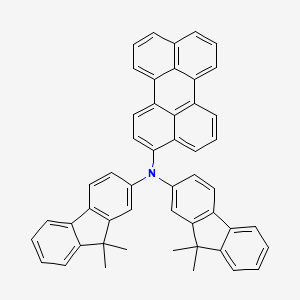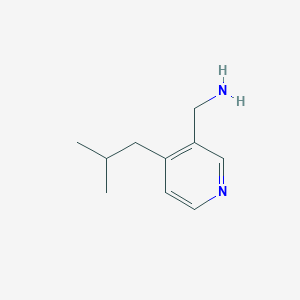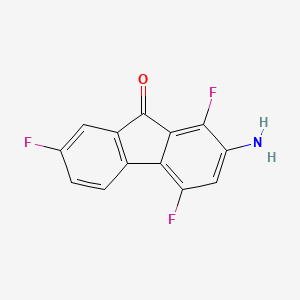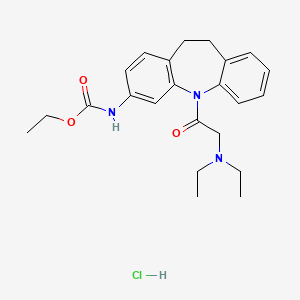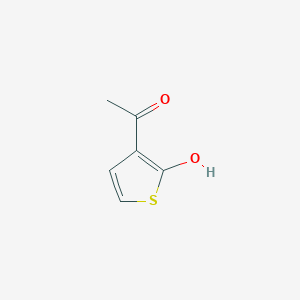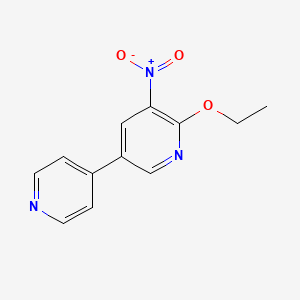
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene is a compound with the molecular formula C12H10N4. It is characterized by the presence of two pyrazole groups attached to a benzene ring through methylene bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with pyrazole compounds. One common method involves the condensation of 1,4-benzenediamine with pyrazole-4-carboxaldehyde under basic conditions . The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and may be catalyzed by a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer double bonds.
Substitution: Halogenated or otherwise substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be compared with other similar compounds, such as:
1,4-Di(1H-pyrazol-4-yl)benzene: Similar structure but with different substitution patterns on the pyrazole rings.
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Contains additional methyl groups on the pyrazole rings, leading to different chemical properties.
Eigenschaften
Molekularformel |
C20H18N8 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[[4-[di(pyrazol-1-yl)methyl]phenyl]-pyrazol-1-ylmethyl]pyrazole |
InChI |
InChI=1S/C20H18N8/c1-9-21-25(13-1)19(26-14-2-10-22-26)17-5-7-18(8-6-17)20(27-15-3-11-23-27)28-16-4-12-24-28/h1-16,19-20H |
InChI-Schlüssel |
YPKWQSGTBBTRMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C(C2=CC=C(C=C2)C(N3C=CC=N3)N4C=CC=N4)N5C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


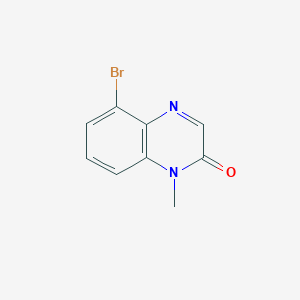

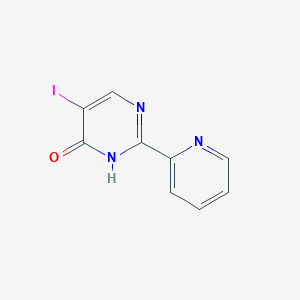
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
